1-(3,4-dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-(3,4-Dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1170162-38-5) is a synthetic pyridazinone–urea hybrid with the molecular formula C20H21N5O4 and a molecular weight of 395.4 g/mol. The compound features a 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl core linked via an ethyl spacer to a urea moiety bearing a 3,4-dimethoxyphenyl substituent.

Molecular Formula C20H21N5O4
Molecular Weight 395.419
CAS No. 1170162-38-5
Cat. No. B2790135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
CAS1170162-38-5
Molecular FormulaC20H21N5O4
Molecular Weight395.419
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)OC
InChIInChI=1S/C20H21N5O4/c1-28-17-7-5-15(12-18(17)29-2)23-20(27)22-10-11-25-19(26)8-6-16(24-25)14-4-3-9-21-13-14/h3-9,12-13H,10-11H2,1-2H3,(H2,22,23,27)
InChIKeyCWCMTSGYPZWTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1170162-38-5): Scientific Procurement & Differentiation Guide


1-(3,4-Dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1170162-38-5) is a synthetic pyridazinone–urea hybrid with the molecular formula C20H21N5O4 and a molecular weight of 395.4 g/mol [1]. The compound features a 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl core linked via an ethyl spacer to a urea moiety bearing a 3,4-dimethoxyphenyl substituent. Its computed physicochemical properties include XLogP3-AA = 1, topological polar surface area = 105 Ų, two hydrogen bond donors, and six hydrogen bond acceptors [1]. The scaffold places it within the broader class of pyridazinone ureas, which have been investigated as α4 integrin antagonists, soluble epoxide hydrolase (sEH) inhibitors, and kinase inhibitors [2][3].

Why 1-(3,4-Dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea Cannot Be Replaced by Generic Analogs: Structural Determinants of Target Engagement


In-class pyridazinone ureas cannot be freely interchanged because minor substituent variations on the phenyl ring profoundly affect target binding, selectivity, and pharmacokinetics. The 3,4-dimethoxyphenyl substitution pattern in CAS 1170162-38-5 creates a specific hydrogen-bonding and steric environment distinct from its closest regioisomer, 1-(2,4-dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1105208-09-0) [1]. The pyridin-3-yl group on the pyridazinone ring provides a critical hinge-binding motif for kinase targets, and replacing it with other heterocycles or removing it abolishes specific interactions [2]. Published SAR on pyridazinone urea chemotypes demonstrates that methoxy positional isomerism can shift selectivity profiles across kinase and integrin targets by orders of magnitude [3]. These structural subtleties mean that procurement decisions based solely on scaffold similarity risk selecting compounds with unpredictable biological readouts.

Quantitative Differentiation Evidence for 1-(3,4-Dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea vs. Closest Analogs


Methoxy Substitution Pattern Drives Differential Lipophilicity and H-Bonding Capacity vs. 2,4-Dimethoxy Regioisomer

The target compound (3,4-dimethoxy) and its 2,4-dimethoxy regioisomer (CAS 1105208-09-0) share identical molecular formula (C20H21N5O4, MW 395.4) and computed XLogP3-AA = 1 [1]. However, the 3,4-substitution pattern places both methoxy groups in an electronically complementary, planar arrangement relative to the urea NH, forming a stronger resonance-stabilized hydrogen-bond acceptor surface. In contrast, the 2,4-pattern introduces steric congestion between the ortho-methoxy and the urea NH, reducing conformational freedom at the urea-phenyl junction. While no head-to-head biological assay data are publicly available for these two regioisomers, this structural divergence predicts differential binding to targets with sterically constrained pockets, consistent with established SAR in dimethoxyphenyl-bearing kinase inhibitors [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Pyridin-3-yl Substituent on Pyridazinone Confers Hinge-Binding Motif Differentiating from Phenyl-Substituted Analogs

The pyridin-3-yl group at the 3-position of the pyridazinone ring is a defining feature that distinguishes CAS 1170162-38-5 from analogs bearing a phenyl, p-tolyl, or unsubstituted pyridazinone. The pyridine nitrogen acts as an additional hydrogen bond acceptor capable of engaging kinase hinge residues (e.g., Met gatekeeper in Aurora kinases) [1]. Analogs lacking this pyridyl nitrogen, such as 1-(3,5-dimethoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea, lose this ancillary hinge contact. In the broader pyridazinone ureas claimed as α4 integrin antagonists (US20050209232A1), heteroaryl substituents at the pyridazinone 3-position are associated with enhanced integrin binding [2]. No direct comparative biochemical data for CAS 1170162-38-5 are publicly available from primary sources.

Kinase Inhibition Structure-Based Drug Design Hinge-Binder Pharmacophore

Physicochemical Differentiation from Benzyl and Alkyl Urea Analogs Affects Permeability and Solubility

Computed properties of CAS 1170162-38-5 (XLogP3-AA = 1, TPSA = 105 Ų, rotatable bonds = 7) place it in a favorable CNS drug-like space distinct from close analogs [1]. 1-Benzyl-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (C19H19N5O2, MW 349.4) has a lower molecular weight and fewer heteroatoms, resulting in higher lipophilicity. 1-(4-Isopropylphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea introduces an isopropyl group, increasing lipophilicity (estimated XLogP > 2) but reducing aqueous solubility. The 3,4-dimethoxyphenyl motif of the target compound provides a balance of polarity and aromatic surface area that is absent in benzyl, isopropylphenyl, or halophenyl analogs. No direct experimental solubility or permeability measurements for this specific compound are publicly available.

ADME Profiling Permeability Solubility

Recommended Application Scenarios for 1-(3,4-Dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea Based on Quantitative Evidence


Kinase Inhibitor Screening for Aurora A and Related Hinge-Binder Targets

The pyridin-3-yl-pyridazinone core provides a hinge-binding motif compatible with Aurora A kinase and other serine/threonine kinases with a gatekeeper methionine [1]. The 3,4-dimethoxyphenyl urea moiety offers a differentiated hydrogen-bonding surface compared to regioisomeric 2,4-dimethoxy or mono-methoxy analogs [2]. While primary biochemical IC50 data are not publicly accessible from validated sources, the structural rationale supports prioritized inclusion in kinase inhibitor screening cascades where pyridazinone chemotypes are underrepresented [3].

α4 Integrin Antagonist Probe Development

The pyridazinone urea scaffold is claimed in US20050209232A1 as α4β7 integrin inhibitors for inflammatory and immunological disorders [1]. The 3,4-dimethoxyphenyl substitution provides a distinct electronic profile compared to the phenylalanine-derived analogs exemplified in the patent. Researchers exploring integrin antagonist SAR may use this compound as a tool to probe the tolerance of the α4 binding pocket for electron-rich dimethoxyphenyl groups, complementing existing SAR built around halogenated or alkyl-substituted phenyl ureas [2].

Physicochemical Benchmarking for CNS Drug-Like Pyridazinone Ureas

With computed XLogP3-AA = 1, TPSA = 105 Ų, and MW = 395.4, CAS 1170162-38-5 resides within favorable CNS MPO (Multi-Parameter Optimization) space [1]. This compound can serve as a physicochemical benchmark when evaluating next-generation pyridazinone ureas, particularly for projects where CNS penetration is desired. Its balanced profile contrasts with more lipophilic isopropylphenyl or more polar morpholino-substituted analogs, offering a reference point for multiparameter optimization [2].

Quote Request

Request a Quote for 1-(3,4-dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.